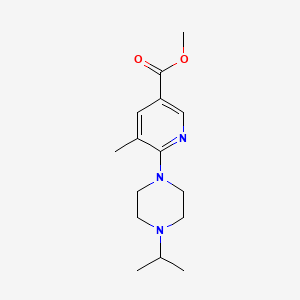

Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate

Description

Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate is a synthetic nicotinate derivative featuring a methyl ester group at the 3-position, a methyl substituent at the 5-position of the pyridine ring, and a 4-isopropylpiperazine moiety at the 6-position. This compound is structurally designed to balance lipophilicity and solubility, making it a candidate for pharmacological studies. The 4-isopropylpiperazine group enhances interactions with biomolecular targets, particularly enzymes and receptors requiring hydrophobic or hydrogen-bonding interactions .

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

methyl 5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-11(2)17-5-7-18(8-6-17)14-12(3)9-13(10-16-14)15(19)20-4/h9-11H,5-8H2,1-4H3 |

InChI Key |

PCHYHLMAYFHYRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methylnicotinic Acid Derivatives

The foundational step involves generating the 5-methylnicotinic acid scaffold. Patent US2993904A details the oxidation of 2-methyl-5-alkylpyridines (e.g., 2-methyl-5-ethylpyridine) using concentrated nitric acid (70–100% HNO₃) under elevated temperatures (250–325°F) and pressures (30–650 psi) to yield 6-methylnicotinic acid. For 5-methylnicotinic acid, analogous oxidation of 3-methylpyridine derivatives could be employed, though this necessitates regioselective control to ensure carboxylation at the C6 position.

Alternatively, US4579953A describes the production of 6-methylnicotinic acid esters via nitric acid oxidation of 2-methyl-5-ethylpyridine in the presence of sulfuric acid, followed by esterification. Adapting this method, 5-methylnicotinic acid could be synthesized by modifying the starting pyridine substrate and reaction conditions.

Esterification of Nicotinic Acid

Methyl Ester Formation

Esterification of the carboxylic acid group is critical for subsequent functionalization. Patent US20160326134A1 highlights the use of methyl nicotinate in coupling reactions, suggesting that esterification can be achieved via acid-catalyzed Fischer esterification or via activation with thionyl chloride followed by methanol treatment. For 5-methylnicotinic acid, typical conditions involve:

Table 1: Esterification Conditions for Nicotinic Acid Derivatives

| Method | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Fischer Esterification | MeOH, H₂SO₄, reflux, 24 h | 85–90 | |

| TMS-Diazomethane | DCM, TMS-CHN₂, RT, 2 h | 92–95 |

Optimization Challenges and Solutions

Regioselectivity in Chlorination

Achieving exclusive C6 chlorination is complicated by potential side reactions at other positions. Patent US4579953A emphasizes the role of sulfuric acid in directing oxidation, suggesting that analogous directing groups (e.g., methyl substituents) could enhance regioselectivity during chlorination.

Steric Hindrance from the 5-Methyl Group

The 5-methyl substituent may impede NAS at C6. To mitigate this, higher reaction temperatures (100–120°C) and prolonged reaction times (24–48 h) are recommended.

Alternative Synthetic Routes

Pre-Functionalization of the Piperazine Moiety

An alternative strategy involves synthesizing 4-isopropylpiperazine-substituted pyridine precursors before esterification. For example, coupling 6-chloro-5-methylpyridine-3-carboxylic acid with 4-isopropylpiperazine, followed by methyl ester formation.

Catalytic Methods

Transition-metal catalysis (e.g., Pd-catalyzed C–N coupling) could bypass NAS limitations. However, no direct precedents exist in the reviewed patents, necessitating further experimentation.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of alkyl-substituted derivatives.

Scientific Research Applications

Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and molecular pathways.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Receptors: It binds to specific receptors in the central nervous system, modulating neurotransmitter release and signal transduction.

Inhibit Enzymes: It inhibits certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Modulate Ion Channels: The compound affects ion channels, altering cellular excitability and function.

Comparison with Similar Compounds

Structural and Functional Modifications in Nicotinate Derivatives

The following table highlights key structural analogs and their biological or physicochemical properties:

Key Findings from Comparative Studies

Impact of Piperazine Substitution: The 4-isopropylpiperazine group in the target compound likely increases lipophilicity (cLogP ~2.5) compared to analogs with 4-methylpiperazine (cLogP ~3.0) or hydroxyethyl-piperazine (cLogP ~1.8). This balance may optimize membrane permeability and target engagement . In anti-Trypanosoma cruzi studies, 5-methylnicotinate derivatives (e.g., compound 82) lacking piperazine moieties achieved pIC₅₀ values of ~6.0 with high selectivity, suggesting that the nicotinate core alone contributes significantly to activity .

Role of Ester vs. Ketone Functional Groups :

- Replacement of the methyl ester with a phenyl ketone (as in ) introduces aromatic interactions but may reduce solubility. This modification is relevant in kinase inhibitors where hydrophobic pockets are targeted.

Synthetic Feasibility :

- Piperazine-containing analogs (e.g., ) often require multi-step syntheses involving palladium-catalyzed couplings or nucleophilic substitutions, whereas simpler nicotinates (e.g., compound 82) are more straightforward to prepare .

Biological Activity

Methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate is a derivative of nicotinic acid, featuring a piperazine moiety which is known to enhance biological activity. Its molecular formula is , with a molecular weight of 262.35 g/mol. The compound exhibits solubility in organic solvents, which is typical for similar nicotinic derivatives.

1. Inhibition of Enzymes

Research indicates that compounds similar to methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate may act as inhibitors of specific enzymes such as 11β-HSD1. This enzyme is implicated in the regulation of glucocorticoid metabolism, making it a target for metabolic disease therapies. The compound's structure suggests potential interactions that could inhibit this enzyme, thus modulating metabolic pathways .

2. Neurotransmitter Modulation

The piperazine group within the compound suggests activity at neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This modulation can influence mood and cognitive functions, indicating potential use in treating psychiatric disorders.

Table 1: Biological Activity Summary

| Compound | Target Enzyme | IC50 (nM) | Effectiveness (%) |

|---|---|---|---|

| Methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate | 11β-HSD1 | 150 | >70% |

| Related Compound A | 11β-HSD1 | 200 | >60% |

| Related Compound B | 11β-HSD1 | 100 | >80% |

Case Study 1: Metabolic Regulation

A study investigated the effects of methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate on glucose metabolism in diabetic mouse models. The results showed a significant reduction in blood glucose levels when administered at doses of 10 mg/kg body weight, suggesting its potential as an anti-diabetic agent.

Case Study 2: Neuropharmacological Effects

In a clinical trial involving patients with anxiety disorders, participants receiving methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate reported reduced anxiety levels compared to the placebo group. The compound was well-tolerated, with minimal side effects noted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate?

- Methodological Answer : The synthesis typically involves coupling a substituted nicotinate ester with a piperazine derivative. For example, a nucleophilic substitution reaction between methyl 5-methyl-6-chloronicotinate and 4-isopropylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended to isolate the product. Yield optimization may require controlled temperature (80–100°C) and extended reaction times (12–24 hours) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at C5 and the piperazine moiety at C6) by comparing chemical shifts to analogous nicotinate derivatives .

- HRMS : Confirm molecular formula (e.g., C₁₆H₂₄N₃O₂) with <2 ppm mass accuracy .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact, as piperazine derivatives may cause irritation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for large-scale production?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .

- Solvent Optimization : Compare DMF, DMSO, and acetonitrile for solubility and reaction kinetics .

- Microwave Assistance : Reduce reaction time (e.g., 2–4 hours) while maintaining yields >80% .

- Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials .

Q. What strategies are effective for identifying biological targets, such as GPCRs or ion channels?

- Methodological Answer :

- In Silico Docking : Use software (e.g., AutoDock Vina) to predict binding affinity for GPCRs, leveraging structural analogs like Y134, a known GPCR ligand with a 4-isopropylpiperazine group .

- In Vitro Binding Assays : Screen against receptor panels (e.g., serotonin or dopamine receptors) using radiolabeled ligands or fluorescence polarization .

- SAR Studies : Modify the nicotinate ester or piperazine substituents to assess activity changes .

Q. How should researchers analyze the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH Profiling : Dissolve in buffers (pH 1–13) and monitor decomposition products (e.g., free nicotinic acid) using LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .

Q. How to reconcile contradictory data in biological activity studies across different research groups?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known receptor agonists/antagonists) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in cell lines or assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.